molecular formula C10H19NO5 B11755374 Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate

Methyl (R)-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate

Cat. No.: B11755374
M. Wt: 233.26 g/mol
InChI Key: QADKCSNOHBWQNO-SSDOTTSWSA-N
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Description

Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group serves as a protecting group for the amino functionality, preventing it from reacting under certain conditions and allowing for selective deprotection when desired.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate typically involves the protection of an amino acid derivative. One common method is to start with ®-2-hydroxybutanoic acid, which is then esterified to form the methyl ester. The amino group is then protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Acidic conditions, such as trifluoroacetic acid (TFA), are used to remove the Boc group.

Major Products

    Oxidation: Formation of a keto ester.

    Reduction: Formation of a diol.

    Substitution: Formation of the free amine or other protected derivatives.

Scientific Research Applications

Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate is widely used in scientific research, particularly in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the preparation of peptide-based probes and inhibitors.

    Medicine: As a building block for drug development and synthesis of bioactive compounds.

    Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate exerts its effects is primarily through its role as a protected amino acid derivative. The Boc group prevents the amino group from participating in unwanted reactions, allowing for selective deprotection and subsequent functionalization. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound.

Comparison with Similar Compounds

Similar compounds include other Boc-protected amino acids and esters, such as:

  • Methyl ®-2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate
  • Methyl ®-3-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate

These compounds share the Boc-protected amino group but differ in the structure of the carbon backbone. The uniqueness of Methyl ®-4-((tert-butoxycarbonyl)amino)-2-hydroxybutanoate lies in its specific configuration and functional groups, which make it suitable for particular synthetic applications and research purposes.

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

methyl (2R)-2-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(12)8(13)15-4/h7,12H,5-6H2,1-4H3,(H,11,14)/t7-/m1/s1

InChI Key

QADKCSNOHBWQNO-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@H](C(=O)OC)O

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)OC)O

Origin of Product

United States

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